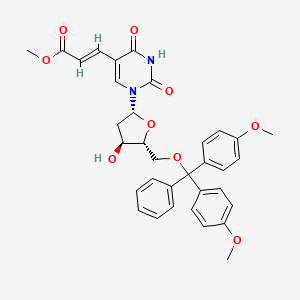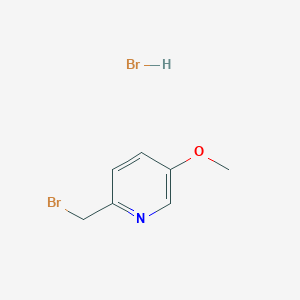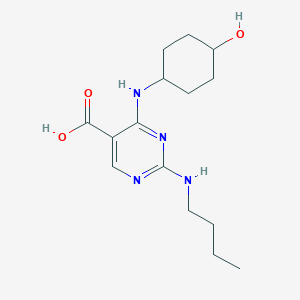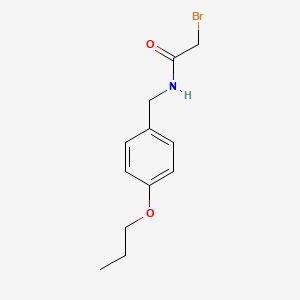
3-Fluor-3-(3-Methoxyphenyl)pyrrolidin-Hydrochlorid
Übersicht
Beschreibung
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidinesThe presence of both fluorine and methoxy groups in the molecule enhances its biological activity and stability, making it a valuable compound for research and industrial applications .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential inhibitors for enzymes such as dipeptidyl peptidase IV.
Pharmaceutical Research: The compound is used in the development of new drugs due to its enhanced stability and biological activity.
Chemical Biology: It is employed in studies to understand the interactions between small molecules and biological targets.
Industrial Applications: The compound’s unique properties make it useful in the synthesis of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds such as (s)-(+)-3-fluoropyrrolidine hydrochloride have been reported to inhibit dipeptidyl peptidase iv .
Mode of Action
For instance, if it indeed targets dipeptidyl peptidase IV like its similar compounds, it could inhibit the enzyme’s activity .
Biochemical Pathways
If it acts as an inhibitor of dipeptidyl peptidase IV, it could potentially affect the pathways regulated by this enzyme .
Result of Action
If it inhibits dipeptidyl peptidase IV, it could potentially alter the levels of peptides regulated by this enzyme .
Biochemische Analyse
Biochemical Properties
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation . The interaction between 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride and DPP-IV results in the inhibition of the enzyme’s activity, which can influence glucose homeostasis and immune responses.
Cellular Effects
The effects of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride on cellular processes are diverse and depend on the cell type and experimental conditions. In various cell lines, this compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of DPP-IV by 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride can lead to altered signaling through the incretin pathway, affecting insulin secretion and glucose uptake in pancreatic beta cells.
Molecular Mechanism
At the molecular level, 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride exerts its effects primarily through the inhibition of DPP-IV . The fluorine atom in the compound’s structure enhances its binding affinity to the enzyme’s active site, leading to competitive inhibition. This inhibition prevents the cleavage of incretin hormones, thereby prolonging their activity and enhancing insulin secretion. Additionally, 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride may influence gene expression by modulating transcription factors involved in glucose metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . In vitro studies have shown that the inhibitory effects on DPP-IV can persist for several hours, but prolonged exposure may lead to partial degradation and reduced efficacy. Long-term studies in vivo have indicated that repeated administration can result in sustained inhibition of DPP-IV activity, with potential implications for glucose homeostasis and immune function.
Dosage Effects in Animal Models
The effects of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits DPP-IV activity without causing significant adverse effects . Higher doses may lead to toxicity, including gastrointestinal disturbances and immune suppression. Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of DPP-IV, while doses above this threshold can result in diminishing returns and increased risk of adverse effects.
Metabolic Pathways
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is involved in metabolic pathways related to glucose metabolism and immune regulation. The compound interacts with enzymes such as DPP-IV, influencing the breakdown and activity of incretin hormones . This interaction can affect metabolic flux and metabolite levels, leading to changes in glucose homeostasis and immune responses. Additionally, the compound may be metabolized by liver enzymes, resulting in the formation of various metabolites with distinct biological activities.
Transport and Distribution
Within cells and tissues, 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . The compound’s solubility in aqueous solutions facilitates its uptake by cells, where it can accumulate in specific compartments. Transporters such as organic cation transporters (OCTs) may play a role in the cellular uptake and distribution of the compound, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of a methoxyphenyl group may facilitate its localization to membrane-bound organelles, where it can interact with membrane-associated proteins and enzymes. This localization can influence the compound’s inhibitory effects on DPP-IV and other biomolecules.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aldehydes and fluorinated reagents.
Condensation Reaction: Benzaldehyde is condensed with t-butylsulfinamide to form the corresponding imine.
Vinylation: The imine undergoes vinylation with vinylmagnesium bromide to produce an allylic amine.
Reductive Amination: The allylic amine is then subjected to reductive amination with p-anisaldehyde to yield the protected amine.
Final Steps: The protected amine is deprotected and converted to the hydrochloride salt to obtain the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Analyse Chemischer Reaktionen
3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride include other fluorinated pyrrolidines and methoxy-substituted pyrrolidines. These compounds share similar structural features but may differ in their biological activity and stability. For example:
3-Fluoro-3-(3-methylphenyl)pyrrolidine hydrochloride: This compound has a methyl group instead of a methoxy group, which may affect its biological activity and pharmacokinetic properties.
3-Fluoro-3-(4-methoxyphenyl)pyrrolidine hydrochloride: The position of the methoxy group can influence the compound’s interaction with molecular targets and its overall stability.
The uniqueness of 3-Fluoro-3-(3-methoxyphenyl)pyrrolidine hydrochloride lies in its specific substitution pattern, which provides a balance of stability and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
3-fluoro-3-(3-methoxyphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-10-4-2-3-9(7-10)11(12)5-6-13-8-11;/h2-4,7,13H,5-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKODRYYPSMZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803582-10-6 | |
| Record name | Pyrrolidine, 3-fluoro-3-(3-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803582-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)




![tert-Butyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1447152.png)



![[1-(Piperidin-3-yl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1447161.png)

